molecular formula C19H23N3O2 B2989389 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one CAS No. 1235344-71-4

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one

Cat. No. B2989389
CAS RN: 1235344-71-4
M. Wt: 325.412
InChI Key: RTLSDPYQPBVKGV-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound. It may also include yield percentages and discussion of any by-products formed .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity with various reagents, its stability under different conditions, and the mechanisms of the reactions it undergoes .


Physical And Chemical Properties Analysis

This would include studying properties like melting point, boiling point, solubility, optical activity, and acidity/basicity. Computational methods might also be used to predict certain properties .

Scientific Research Applications

Apoptosis Induction in Cancer Research

This compound has been studied for its potential to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a crucial process in cancer treatment, as it can prevent the proliferation of cancerous cells. The compound’s ability to inhibit tubulin polymerization, which is essential for cell division, makes it a candidate for anti-cancer drugs .

Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization is a valuable trait in the development of chemotherapeutic agents. By preventing the formation of microtubules, essential for cell division, compounds like 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one can halt the spread of cancer cells .

Heavy Metal Ion Removal

Research has indicated that derivatives of this compound could be used in the removal of heavy metal ions from water. This application is particularly relevant for environmental cleanup and water treatment facilities, where heavy metal contamination is a concern .

Drug Carriers

The structural properties of this compound suggest potential use as a drug carrier. Drug carriers are essential for delivering medication to specific parts of the body, increasing the efficacy of the drug and reducing side effects .

Analytical Applications in Pharma

In the pharmaceutical industry, compounds like 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one are used in analytical applications. These include pharma release testing, method development for qualitative and quantitative analyses, and quality control testing .

Catalysis

The compound’s structure and properties may make it suitable for use as a catalyst in chemical reactions. Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process, and they are vital in many industrial processes .

Electrode Fabrication

There is potential for this compound to be used in the fabrication of electrodes. Electrodes are a critical component of many electronic devices, including batteries and sensors .

Adsorption of Gases and Organic Pollutants

The compound’s ability to adsorb gases and organic pollutants makes it a candidate for use in air purification systems and environmental remediation efforts .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on cellular or physiological processes.

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and safe handling procedures .

properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-7-8-18(23)22(20-15)14-19(24)21-11-9-17(10-12-21)13-16-5-3-2-4-6-16/h2-8,17H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLSDPYQPBVKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one

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